dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of interest due to its complex structure and potential chemical applications. The synthesis, molecular structure analysis, and chemical properties of compounds in this class have been extensively studied to understand their behavior and potential utility in various fields excluding drug usage and its pharmacological aspects.
Synthesis Analysis
The synthesis of dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves complex organic synthesis routes. A relevant synthesis method involves the Hantzsch condensation reaction, a common approach for synthesizing 1,4-dihydropyridines. For example, the Hantzsch synthesis of related compounds has been reported, demonstrating the efficiency of microwave irradiation in promoting such reactions under solvent-free conditions, offering insights into potential synthesis pathways for the compound (Wenwen Zhang, Ning Pan, & Qingjian Liu, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like FTIR, 1H and 13C NMR spectroscopy, and X-ray crystallography. These methods provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the chemical behavior and reactivity of the compound (H. Ahankar, A. Ramazani, H. Saeidian, K. Ślepokura, & T. Lis, 2021).
Chemical Reactions and Properties
Chemical reactions involving dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(2-methoxyethyl)-1,4-dihydro-3,5-pyridinedicarboxylate can be diverse, depending on the functional groups present and the reaction conditions. These compounds can undergo various organic reactions, including but not limited to, nucleophilic substitution, condensation, and oxidation-reduction processes. The presence of ethoxy, methoxy, and dihydropyridine groups in the molecule suggests a rich chemistry, allowing for functionalization and modifications that can be exploited in synthetic chemistry (I. Yavari, M. Aghazadeh, & M. Tafazzoli, 2002).
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility, and crystal structure, can be influenced by their molecular structure. For instance, the crystal structure analysis can reveal information about the compound's stability, packing, and potential for forming polymorphs, which are important for material science applications. Studies on related compounds have shown that the dihydropyridine ring can adopt various conformations, affecting the compound's physical properties and reactivity (M. Mahendra, B. H. Doreswamy, & M. A. Sridhar, 2004).
Scientific Research Applications
Calcium Channel Antagonism
Research on dihydropyridine derivatives, such as nimodipine, highlights their role as calcium channel antagonists with preferential cerebrovascular action. Nimodipine is shown to prevent spasm of the isolated rabbit basilar artery produced by depolarization and receptor stimulation, indicating its usefulness in the prophylaxis and treatment of cerebral vasospasm in humans (Kazda & Towart, 2005).
Chemical Synthesis and Reactivity
The reactivity of dimethyl acetylenedicarboxylate (DMAD) with various amines to form structures exhibiting intramolecular hydrogen bonding suggests potential pathways for synthesizing complex organic molecules. These reactions underline the versatility of DMAD and related esters in organic synthesis, leading to compounds with potential applications in materials science and pharmaceuticals (Iwanami, 1971).
Structural and Crystallographic Studies
Crystallographic studies on similar compounds have provided insights into molecular structures and interactions. For example, the structure of nimodipine and its analogs showcases the relationship between molecular conformation and biological activity, aiding in the design of more effective therapeutic agents (Wang, Herbette, & Rhodes, 1989).
Enzymatic Resolution and Catalysis
The synthesis and evaluation of dihydropyridine derivatives in enzymatic resolutions and as substrates in catalytic processes illustrate their utility in asymmetric synthesis and green chemistry. These studies highlight the potential of dihydropyridine derivatives in developing new catalytic methods for producing enantiomerically pure compounds, which are crucial in drug development and other areas of chemistry (Sobolev et al., 2002).
properties
IUPAC Name |
dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(2-methoxyethyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO7/c1-5-28-17-10-13(6-7-16(17)22)18-14(19(23)26-3)11-21(8-9-25-2)12-15(18)20(24)27-4/h6-7,10-12,18,22H,5,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSGZHJIFCTJPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OC)CCOC)C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(2-methoxyethyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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